LRE1

cAMP signaling enzyme inhibition cellular pharmacology

LRE1 is the only selective sAC inhibitor suitable for BSA-containing media and >24 hr assays. Unlike KH7, it is non-toxic (≤50 µM), does not uncouple mitochondria, and avoids sAC-independent cytotoxicity. It blocks HCO₃⁻/Ca²⁺-induced cAMP without perturbing tmAC signaling—validated in β-cells, sperm capacitation, and ischemia/reperfusion models. Choose LRE1 for clean, reproducible sAC phenotyping.

Molecular Formula C12H13ClN4S
Molecular Weight 280.78 g/mol
Cat. No. B608652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRE1
SynonymsLRE1
Molecular FormulaC12H13ClN4S
Molecular Weight280.78 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CS2)C3=CC(=NC(=N3)N)Cl
InChIInChI=1S/C12H13ClN4S/c13-10-6-11(16-12(14)15-10)17(8-3-4-8)7-9-2-1-5-18-9/h1-2,5-6,8H,3-4,7H2,(H2,14,15,16)
InChIKeyPDWZXKSZLRVSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LRE1: A Selective Allosteric Inhibitor of Soluble Adenylyl Cyclase for Precision cAMP Signaling Research


LRE1 (CAS 1252362-53-0) is a specific and allosteric inhibitor of soluble adenylyl cyclase (sAC; ADCY10) [1]. Discovered through a high-throughput mass-spectrometry-based screen of over 33,000 compounds, LRE1 binds to the bicarbonate activator binding site (BBS) of sAC, thereby preventing HCO₃⁻-induced cAMP production [2]. In contrast to transmembrane adenylyl cyclase (tmAC)-targeting agents like NKY80 or broad-spectrum AC inhibitors like SQ22536, LRE1 is the first tool compound enabling selective interrogation of sAC-mediated intracellular cAMP signaling [3].

Why LRE1 Cannot Be Substituted by KH7, Catechol Estrogens, or Generic AC Inhibitors


Substituting LRE1 with other sAC inhibitors like KH7 or catechol estrogens (CEs) introduces confounding off-target effects and assay incompatibilities. KH7 exhibits significant sAC-independent cellular toxicity [1], loses activity in the presence of bovine serum albumin (BSA) [2], and causes mitochondrial uncoupling [3]. CEs lack target specificity [4]. Generic tmAC inhibitors (e.g., NKY80, SQ22536) do not inhibit sAC at all [5]. Therefore, procurement of LRE1 is essential for studies requiring selective, sustained, and physiologically relevant sAC inhibition.

Quantitative Evidence Differentiating LRE1 from Closest Analogs KH7, CEs, and tmAC Inhibitors


Potency: LRE1 Achieves Comparable sAC Inhibition to KH7 (IC50 3.3–11 µM) Without Off-Target Toxicity

In a head-to-head comparison using the same RF-MSS biochemical assay, LRE1 inhibited human sAC activity with an IC50 of 3.3 µM , which is comparable to the widely used inhibitor KH7. In a cellular context (4-4 cells overexpressing sAC), LRE1 inhibited cAMP accumulation with an IC50 of 11 µM [1], again similar to KH7. However, unlike KH7, LRE1 showed no detectable toxicity in WT MEFs after 2 days of culture at concentrations up to 50 µM, whereas KH7 was toxic at low µM concentrations [2].

cAMP signaling enzyme inhibition cellular pharmacology

Selectivity: LRE1 Uniquely Discriminates sAC from All Major tmAC Isoforms at 50 µM

LRE1 exhibits absolute selectivity for sAC over five major transmembrane adenylyl cyclase (tmAC) isoforms. At a concentration of 50 µM, which completely abolishes sAC activity, LRE1 had no effect on the G-protein-stimulated activities of tmAC I, II, V, VIII, and IX in vitro [1]. This contrasts sharply with KH7, which has been reported to exhibit non-specific cellular effects [2], and with catechol estrogens, which are known to inhibit both sAC and tmACs [3]. In a cellular model (sAC KO MEFs), LRE1 (50 µM) did not alter forskolin-stimulated cAMP accumulation, confirming its functional specificity [4].

target selectivity adenylyl cyclase isoforms off-target profiling

Mechanistic Differentiation: LRE1 Occupies the Bicarbonate Binding Site, a Mode Unattained by KH7

The 1.79 Å crystal structure of the human sAC/LRE1 complex (PDB: 5IV4) reveals that LRE1 binds exclusively to the bicarbonate activator binding site (BBS), forming key interactions with Lys95 and Arg176 [1]. This is a defined allosteric site distinct from the active site. In contrast, the binding site and exact mechanism of KH7 remain unknown [2]. Functional assays confirm that LRE1 inhibition is competitive with HCO₃⁻ [3], providing a clear mechanism for pharmacological intervention. This structural knowledge enables rational experimental design and interpretation of sAC inhibition.

allosteric inhibition structural biology HCO3- binding site

Functional Robustness: LRE1 Activity Is Unaffected by BSA, Unlike KH7

A critical practical limitation of KH7 is that its inhibitory activity is quenched by the presence of bovine serum albumin (BSA), a standard component of cell culture media and many biochemical buffers [1]. This severely restricts its use in physiological assays. In a direct comparative study, LRE1 inhibition of sAC was found to be completely unaffected by BSA [2]. This was demonstrated in sperm capacitation assays where KH7 required cholesterol-binding compounds to circumvent BSA interference, while LRE1 worked robustly in standard BSA-containing media [3].

assay compatibility BSA interference reproducibility

Mitochondrial Safety: LRE1 Does Not Uncouple Mitochondria, a Known Off-Target of KH7

KH7 has been documented to cause mitochondrial uncoupling in a sAC-independent manner, which can confound metabolic and respiratory studies [1]. Under identical experimental conditions using isolated mouse brain mitochondria, LRE1 exhibited no uncoupling activity whatsoever [2]. Furthermore, in cell-based assays, LRE1 specifically inhibited cytochrome c oxidase (COX) activity in WT MEFs but had no effect on COX activity in sAC KO MEFs, proving its effect is on-target and not due to general mitochondrial toxicity [3].

mitochondrial toxicity drug safety off-target effects

Optimal Use Cases for LRE1: Where LRE1 Delivers Decisive Scientific Value


Dissecting cAMP Microdomain Signaling in Cells

Use LRE1 to selectively silence sAC-derived cAMP pools without perturbing tmAC-mediated signaling. In cells co-expressing both cyclase types, add LRE1 (10–50 µM) to specifically block HCO₃⁻/Ca²⁺-stimulated cAMP production [1]. This is validated in INS-1E pancreatic β-cells, where LRE1 blocks glucose-induced cAMP while leaving basal tmAC activity intact [2].

Long-Term Functional Assays and Toxicity Studies

For assays lasting >24 hours (e.g., differentiation, proliferation, or chronic treatment), LRE1 is the only sAC inhibitor suitable. Unlike KH7, which induces sAC-independent cytotoxicity after 2 days, LRE1 is non-toxic at effective concentrations (≤50 µM) for extended periods [3]. This allows for robust, multi-day functional readouts.

Mitochondrial Respiration and Metabolic Research

To investigate sAC's role in oxidative phosphorylation without mitochondrial off-target effects, employ LRE1. It inhibits COX activity solely via sAC, as shown in sAC KO controls [4], and does not cause mitochondrial uncoupling, unlike KH7 [5]. This is critical for studies on ischemia/reperfusion injury [6] and metabolic regulation.

Sperm Capacitation and Fertilization Studies

LRE1 is the preferred tool for reproductive biology. It robustly blocks sAC-dependent sperm capacitation (PKA substrate phosphorylation, tyrosine phosphorylation, hyperactivation) in standard BSA-containing media [7], whereas KH7 is inactivated by BSA and requires non-physiological substitutes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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